2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine
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Overview
Description
2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a difluorophenyl group, a piperidine ring, and an ethylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2,5-difluorobenzyl chloride with piperidine to form the intermediate 2,5-difluorobenzylpiperidine. This intermediate is then reacted with 5-ethylpyrimidine-2-ol under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide
- Cyclobutyl[(1R)-2-(2,5-difluorobenzyl)-1-(hydroxymethyl)-7-methoxy-1,2,3,9-tetrahydro-1′H-spiro[β-carboline-4,4′-piperidin]-1′-yl]methanone
Uniqueness
2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group and piperidine ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O/c1-2-13-10-21-18(22-11-13)24-16-5-7-23(8-6-16)12-14-9-15(19)3-4-17(14)20/h3-4,9-11,16H,2,5-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLIJZGRBAISHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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